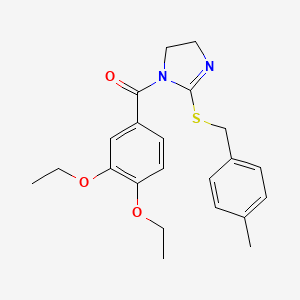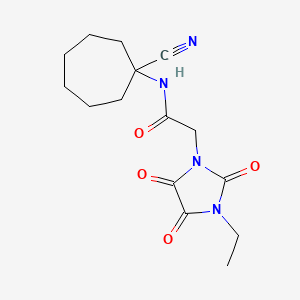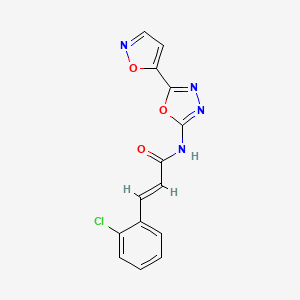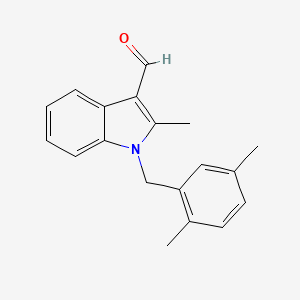
4-(Bromomethyl)-2-(difluoromethyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-(difluoromethyl)oxazole, also known as BDFM, is a chemical compound that has gained attention in scientific research due to its unique properties. BDFM is a heterocyclic compound that contains both bromine and fluorine atoms, making it a valuable tool for researchers in the fields of medicinal chemistry and drug development. In
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival of bacteria, viruses, and cancer cells. 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and reverse transcriptase, which are enzymes that are essential for the replication of genetic material.
Biochemical and Physiological Effects:
4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(Bromomethyl)-2-(difluoromethyl)oxazole can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to inhibit the replication of viruses such as HIV and hepatitis C. In cancer cells, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is its ability to selectively inhibit the activity of enzymes that are essential for the survival of bacteria, viruses, and cancer cells. This makes it a valuable tool in the development of new drugs. However, one of the limitations of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-(Bromomethyl)-2-(difluoromethyl)oxazole in scientific research. One area of interest is in the development of new antiviral drugs that can target viruses such as HIV and hepatitis C. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has the potential to be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is in the development of new anticancer drugs that can selectively target cancer cells while sparing healthy cells. Finally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has the potential to be used in the development of new imaging agents for use in medical imaging.
Synthesemethoden
The synthesis of 4-(Bromomethyl)-2-(difluoromethyl)oxazole involves the reaction of 2,4-difluoro-5-nitrobenzyl bromide with oxazole in the presence of a base. This reaction results in the formation of 4-(Bromomethyl)-2-(difluoromethyl)oxazole with a yield of approximately 60%. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-(difluoromethyl)oxazole has been used in various scientific research studies due to its unique properties. One of the main applications of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is in the development of new drugs. 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to have antiviral, antibacterial, and antifungal properties, making it a valuable tool in the fight against infectious diseases. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been used in the development of anticancer drugs due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-(difluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NO/c6-1-3-2-10-5(9-3)4(7)8/h2,4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUBLOHWGTTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride](/img/structure/B2953905.png)
![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)


